3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide to form 4-fluorobenzyl thiomethyl ether. This intermediate is then reacted with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine: Shares a similar triazole structure but with different substituents.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a triazole ring.
Uniqueness
3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is unique due to its specific combination of functional groups and the presence of both a triazole ring and a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
675841-09-5 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
GMXRPCIBZMYSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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